molecular formula C12H18O2 B14671359 7-(5-Oxocyclopent-1-en-1-yl)heptanal CAS No. 50999-75-2

7-(5-Oxocyclopent-1-en-1-yl)heptanal

Cat. No.: B14671359
CAS No.: 50999-75-2
M. Wt: 194.27 g/mol
InChI Key: IJAISRYWNXYCTM-UHFFFAOYSA-N
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Description

7-(5-Oxocyclopent-1-en-1-yl)heptanal is an organic compound with a unique structure that includes a cyclopentenone ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Oxocyclopent-1-en-1-yl)heptanal can be achieved through several methods. One common approach involves the use of a Friedel-Crafts acylation reaction, where a cyclopentenone derivative is reacted with a heptanal precursor in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) . Another method involves the Piancatelli rearrangement, which converts furylcarbinols to cyclopentenones under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(5-Oxocyclopent-1-en-1-yl)heptanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the aldehyde group.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi).

Major Products Formed

    Oxidation: 7-(5-Oxocyclopent-1-en-1-yl)heptanoic acid.

    Reduction: 7-(5-Oxocyclopent-1-en-1-yl)heptanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(5-Oxocyclopent-1-en-1-yl)heptanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(5-Oxocyclopent-1-en-1-yl)heptanal involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclopentenone ring can participate in Michael addition reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: A related compound with a similar structure but with a methyl ester group instead of an aldehyde.

    5-Oxocyclopentene-1-boronic acid: Another compound with a cyclopentenone ring but with a boronic acid functional group.

Properties

CAS No.

50999-75-2

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

7-(5-oxocyclopenten-1-yl)heptanal

InChI

InChI=1S/C12H18O2/c13-10-5-3-1-2-4-7-11-8-6-9-12(11)14/h8,10H,1-7,9H2

InChI Key

IJAISRYWNXYCTM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1)CCCCCCC=O

Origin of Product

United States

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